2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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Overview
Description
2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties and its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share structural similarities and are also studied for their anticancer properties.
INDOLE DERIVATIVES: These compounds have a similar indole nucleus and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H16N4O6 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
2-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C16H16N4O6/c1-23-8-3-7(11(24-2)13-12(8)25-5-26-13)6-4-9(21)18-14-10(6)15(22)20-16(17)19-14/h3,6H,4-5H2,1-2H3,(H4,17,18,19,20,21,22) |
InChI Key |
JRHZHRVFJSIPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C(=O)NC(=N4)N)OC)OCO2 |
Origin of Product |
United States |
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